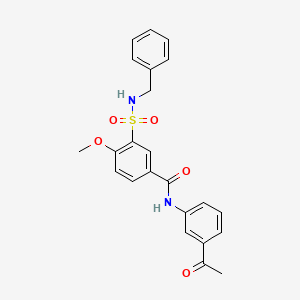

![molecular formula C16H18N4O B7719925 N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide CAS No. 714228-29-2](/img/structure/B7719925.png)

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide

Vue d'ensemble

Description

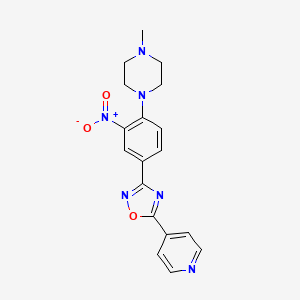

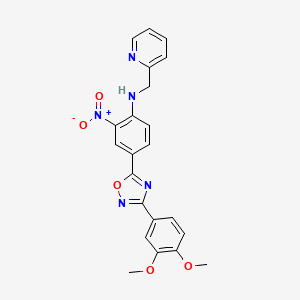

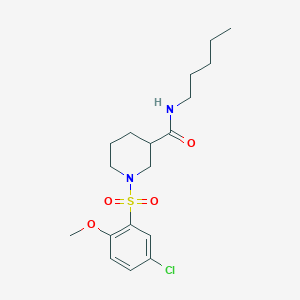

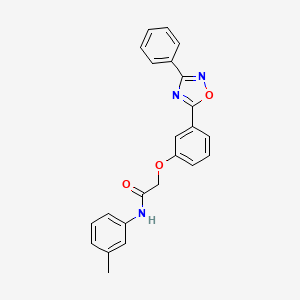

“N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide” is a compound that belongs to the class of nitrogen-containing heterocycles . These heterocycles are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine scaffolds, which are related to the compound , has been achieved from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds involve a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Applications De Recherche Scientifique

Pharmacological Applications

Quinoline and pyrazole derivatives, including those similar to the compound , have been extensively studied for their pharmacological properties . These compounds have shown promise in the treatment of various health threats due to their bioactive properties .

Synthesis of Novel Drugs

The compound could be used in the synthesis of novel drugs. For instance, series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route .

Chemical Research

The compound could be used in chemical research, particularly in the study of N-heterocycles. These novel heterocycles are designed and synthesized by chemists through new strategies .

Biological Research

Given its structural similarity to other biologically active quinoline and pyrazole derivatives, the compound could be used in biological research to study its interaction with cells .

Development of Less Toxic Compounds

The compound could inspire synthetic and medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazoloquinolines, have been reported to interact with various molecular targets, including protein kinases and tubulin polymerization . These targets play crucial roles in cell signaling and cell division, respectively.

Mode of Action

Based on the known actions of similar compounds, it can be hypothesized that this compound may interact with its targets, leading to changes in cellular processes such as signal transduction and cell division .

Biochemical Pathways

Similar compounds have been reported to influence pathways related to cell signaling and cell division . The downstream effects of these interactions could include changes in cell growth and proliferation.

Result of Action

Similar compounds have been reported to exhibit antiproliferative activity and induce apoptosis , suggesting potential anti-cancer effects.

Propriétés

IUPAC Name |

N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-4-5-14(21)18-15-12-9-11-8-10(2)6-7-13(11)17-16(12)20(3)19-15/h6-9H,4-5H2,1-3H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVIFQQHWKEYLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323360 | |

| Record name | N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646920 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)butanamide | |

CAS RN |

714228-29-2 | |

| Record name | N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

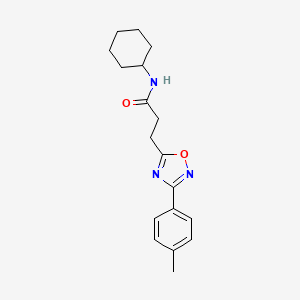

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7719855.png)

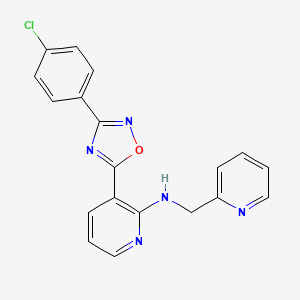

![2-chloro-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719868.png)

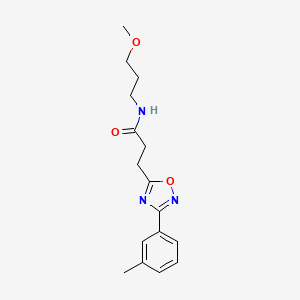

![2-ethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719890.png)